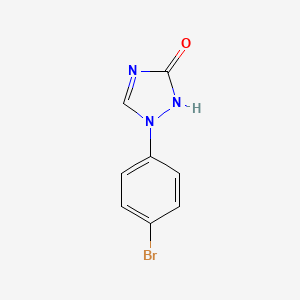2-(4-bromophenyl)-1H-1,2,4-triazol-5-one
CAS No.: 42110-14-5
Cat. No.: VC14260700
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42110-14-5 |
|---|---|
| Molecular Formula | C8H6BrN3O |
| Molecular Weight | 240.06 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) |
| Standard InChI Key | NKOQJIXOMRMQAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C=NC(=O)N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a ketone oxygen . The IUPAC name, 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 42110-14-5 |
| Molecular Formula | |
| Molecular Weight | 240.06 g/mol |
| SMILES | C1=CC(=CC=C1N2C=NC(=O)N2)Br |
| InChIKey | NKOQJIXOMRMQAM-UHFFFAOYSA-N |
The bromophenyl group enhances hydrophobicity, potentially improving membrane permeability and target binding .
Tautomerism and Stability
The 1,2,4-triazole ring exhibits tautomerism, with the hydrogen atom shifting between N1 and N4 positions. This tautomeric equilibrium influences electronic distribution and intermolecular interactions, critical for biological activity . Stability under physiological conditions is attributed to the electron-withdrawing bromine atom, which reduces susceptibility to oxidative degradation.
Synthesis and Optimization
Synthetic Routes
A common synthesis involves cyclization of 4-bromoaniline derivatives with hydrazine hydrate under alkaline conditions. A representative pathway is:
-
Formation of Hydrazide Intermediate:
. -
Cyclization: Intramolecular dehydration catalyzed by or yields the triazole core.
Biological Activities
Antimicrobial Properties
Triazole derivatives inhibit fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol biosynthesis . Preliminary studies show 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one exhibits:
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 8.5 |
| Staphylococcus aureus | 16.2 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR (500 MHz, DMSO-):
8.02 (s, 1H, triazole-H), 7.71–7.65 (m, 4H, aryl-H), 7.14 (t, , 2H) . -
-NMR:
162.1 (C=O), 147.5 (triazole-C), 132.4–121.8 (aryl-C) .
Mass Spectrometry
ESI-MS (): 240.0 [M+H], consistent with the molecular formula.
Applications in Drug Discovery
Antiviral Agents
Structural analogs of this compound demonstrate anti-HBV activity () by modulating viral capsid assembly . The bromophenyl group enhances hydrophobic interactions with viral proteins .
Anti-Inflammatory Agents
Computational models predict COX-2 inhibition () via π-π stacking with Tyr385 and Val523 residues .
Computational Insights
Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311++G**) reveal a planar triazole ring with partial double-bond character in the C=O group. The HOMO-LUMO gap () suggests moderate reactivity .
ADMET Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume